

Echinophyllin C: A Technical Guide to its Natural Source and Biosynthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinophyllin C is a nitrogen-containing clerodane diterpenoid, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural source, isolation, and putative biosynthesis of **Echinophyllin C**, with a focus on experimental details and data presentation to support further research and development.

Natural Source

The primary natural source of **Echinophyllin C** is the leaves of the Brazilian medicinal plant Echinodorus macrophyllus[1]. This plant, popularly known as "Chapéu-de-couro," has a history of use in traditional medicine. While initial database entries may have ambiguously associated **Echinophyllin C** with other organisms like soft corals or different plant species, the definitive scientific literature points to Echinodorus macrophyllus as the confirmed origin[1].

Isolation and Structure Elucidation

The isolation and structure elucidation of **Echinophyllin C** were first reported by Kobayashi et al. in 2000. The process involves extraction from the plant material followed by a series of chromatographic separations. The structure was determined using various spectroscopic techniques.



Experimental Protocols

Plant Material and Extraction:

- The leaves of Echinodorus macrophyllus were collected and processed.
- The dried leaves were subjected to extraction with a suitable solvent system, typically starting with a polar solvent like methanol or ethanol, to obtain a crude extract.

Chromatographic Separation:

- The crude extract was partitioned between different solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to achieve a preliminary fractionation.
- The fraction containing Echinophyllin C was then subjected to repeated column chromatography.
- Common stationary phases for this purpose include silica gel and Sephadex LH-20.
- Elution was performed using gradient solvent systems, for example, a mixture of chloroform and methanol, to separate compounds based on their polarity.
- Final purification was often achieved using high-performance liquid chromatography (HPLC),
 yielding the pure compound.

Structure Elucidation:

- The chemical structure of Echinophyllin C was determined through a combination of spectroscopic methods:
 - Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
 - Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and hydroxyls.
 - Ultraviolet (UV) Spectroscopy: To analyze the electronic transitions within the molecule, indicating the presence of chromophores.



Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial for establishing the connectivity of atoms and the relative stereochemistry of the molecule[1].

Quantitative Data

The yield of **Echinophyllin C** from the dried leaves of Echinodorus macrophyllus is not explicitly stated in the primary literature describing its isolation[1]. Quantitative analysis of other metabolites in Echinodorus macrophyllus extracts has been performed, but specific data for **Echinophyllin C** is not readily available[2][3]. The table below summarizes the key characteristics of **Echinophyllin C**.

Parameter	Value	Reference
Molecular Formula	C20H27NO3	[1]
Molecular Weight	329.43 g/mol	[1]
Compound Class	Nitrogen-containing clerodane diterpenoid	[1]

Biosynthesis

The complete biosynthetic pathway of **Echinophyllin C** has not been experimentally elucidated. However, based on the well-established biosynthesis of other clerodane diterpenes and knowledge of nitrogen incorporation in natural products, a putative pathway can be proposed.

General Clerodane Diterpene Biosynthesis

Clerodane diterpenes are synthesized from the universal C20 precursor, geranylgeranyl diphosphate (GGPP), which is produced through the methylerythritol phosphate (MEP) pathway in plants[4]. The formation of the characteristic bicyclic clerodane skeleton is catalyzed by two key enzymes: a class II diterpene synthase (DTS) and a class I DTS[4][5].

 Cyclization of GGPP: A class II DTS catalyzes the initial protonation-initiated cyclization of GGPP to form a labdadienyl/copalyl diphosphate (LPP/CPP) intermediate.



• Rearrangement and Second Cyclization: A subsequent class I DTS facilitates the ionization of the diphosphate group and a series of rearrangements and a second cyclization to form the clerodane skeleton[4].

Putative Biosynthesis of Echinophyllin C

The biosynthesis of **Echinophyllin C** likely follows the general pathway of clerodane diterpenes, with additional steps for oxidation and nitrogen incorporation.

// Nodes GGPP [label="Geranylgeranyl Diphosphate (GGPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; LPP [label="Labdadienyl Diphosphate Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Clerodane_Skeleton [label="Clerodane Diterpene Skeleton", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidized_Intermediate [label="Oxidized Clerodane Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine_Source [label="Amine Source (e.g., Glutamine)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Echinophyllin_C [label="Echinophyllin C", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GGPP -> LPP [label="Class II DTS", color="#34A853"]; LPP -> Clerodane_Skeleton [label="Class I DTS", color="#34A853"]; Clerodane_Skeleton -> Oxidized_Intermediate [label="P450 monooxygenases", color="#EA4335"]; {Oxidized_Intermediate, Amine_Source} -> Echinophyllin_C [label="Transaminase / Amidase", color="#FBBC05"]; } Echinophyllin C Putative Biosynthetic Pathway

Key Steps in the Putative Pathway:

- Formation of the Clerodane Skeleton: The pathway begins with the cyclization of GGPP to a labdadienyl diphosphate intermediate, followed by rearrangement and further cyclization to yield the core clerodane skeleton.
- Oxidative Modifications: The clerodane scaffold undergoes a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases. These reactions would introduce hydroxyl and carbonyl functionalities, preparing the molecule for the subsequent nitrogen incorporation.
- Nitrogen Incorporation: The final and most distinctive step is the incorporation of a nitrogen atom to form the y-lactam ring. This is hypothesized to occur through the reaction of an



oxidized clerodane intermediate with an amine donor, such as glutamine or ammonia. The reaction could be catalyzed by a transaminase or an amidase enzyme.

Experimental Workflow for Biosynthetic Studies

Future research to elucidate the precise biosynthetic pathway of **Echinophyllin C** would involve a combination of genetic and biochemical approaches.

// Nodes Plant_Material [label="E. macrophyllus Tissue", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcriptome_Sequencing [label="Transcriptome Sequencing", fillcolor="#F1F3F4", fontcolor="#202124"]; Candidate_Gene_Identification [label="Candidate Gene Identification (DTS, P450s, Transaminases)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Cloning [label="Gene Cloning and Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme_Assays [label="In Vitro / In Vivo Enzyme Assays", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pathway_Elucidation [label="Pathway Elucidation", fillcolor="#34A853", fontcolor="#FFFFFF"];

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Candidate_Gene_Identification -> Gene_Cloning [color="#5F6368"]; Gene_Cloning -> Enzyme_Assays [color="#5F6368"]; Enzyme_Assays -> Pathway_Elucidation [color="#5F6368"]; } Workflow for Elucidating Echinophyllin C Biosynthesis

Conclusion

Echinophyllin C, a nitrogen-containing clerodane diterpenoid from Echinodorus macrophyllus, represents an intriguing target for further investigation due to its unique chemical structure. While its natural source and methods for its isolation are established, the biosynthetic pathway remains to be fully elucidated. The proposed putative pathway provides a framework for future research aimed at identifying the specific enzymes involved in its formation. A deeper understanding of the biosynthesis of **Echinophyllin C** could pave the way for its biotechnological production and the development of novel therapeutic agents.

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